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Compound of Interest

Compound Name: Ytterbium-171

Cat. No.: B1261637

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the electronic energy level structure of
the Ytterbium-171 isotope (171Yb), including its neutral and singly ionized states. It summarizes
key quantitative data, outlines experimental methodologies for its characterization, and
visualizes its complex energy landscape and associated experimental workflows.

Introduction to Ytterbium-171

Ytterbium (Yb) is a rare-earth element with the electron configuration [Xe] 414 6s2.[1][2] Its two
valence electrons give it an electronic structure similar to alkaline-earth elements.[2] The
isotope 171Yb is of particular interest in various fields, including quantum computing, optical
atomic clocks, and precision measurement, due to its unique nuclear and electronic properties.

[11[2][3]

171¥b has a nuclear spin of 1=1/2, which makes it a fermion.[2][4] This non-zero nuclear spin
leads to hyperfine structure in its electronic energy levels, which is fundamental to its
application as a qubit. The ground state (1So) of neutral ’*Yb has zero electronic angular
momentum, which makes the nuclear spin qubit highly insensitive to magnetic and electric field
noise, leading to long coherence times.[1][5]

Energy Levels of Neutral Ytterbium-171 (*7*Yh)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1261637?utm_src=pdf-interest
https://www.benchchem.com/product/b1261637?utm_src=pdf-body
https://www.benchchem.com/product/b1261637?utm_src=pdf-body
https://www.azoquantum.com/Article.aspx?ArticleID=468
https://arxiv.org/pdf/2509.04416
https://arxiv.org/pdf/2509.04416
https://www.azoquantum.com/Article.aspx?ArticleID=468
https://arxiv.org/pdf/2509.04416
https://bioengineer.org/atom-photon-entanglement-breakthrough-opens-new-horizons-for-future-quantum-networks/
https://arxiv.org/pdf/2509.04416
https://pure.mpg.de/rest/items/item_3648249/component/file_3648250/content
https://www.azoquantum.com/Article.aspx?ArticleID=468
https://qsnp.eu/glossary/ytterbium-171-qubit/
https://www.benchchem.com/product/b1261637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The energy level structure of neutral 171Yb is characterized by singlet and triplet manifolds.[2]
Transitions between these states are crucial for laser cooling, trapping, and coherent
manipulation.

Key Transitions in Neutral 1’1Yb:

1So — 'P1 (Blue MOT Transition): A broad, dipole-allowed transition at approximately 399 nm
used for initial laser cooling and Zeeman slowing.[2][6]

e 1So - 3P1 (Green MOT Transition): A narrow intercombination line at about 556 nm, utilized
for second-stage cooling to lower temperatures.[2][6]

e 1So — 3Po (Yellow Clock Transition): An ultra-narrow transition around 578 nm, which serves
as the basis for highly precise optical lattice clocks and can be used as an optical qubit.[2][6]

e 1So — 3P2: Another ultra-narrow transition near 507 nm relevant for quantum simulation
experiments.[2]
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Energy Level Diagram: Neutral *’*Yb
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Caption: Simplified energy level diagram of neutral Ytterbium-171 (*/1YD).

Energy Levels of Singly lonized Ytterbium-171
(171Yb+)

When one of the 6s electrons is removed, 1’1Yb becomes a singly charged ion (*’*Yb*). The
energy levels of the ion are also of great interest, particularly for trapped-ion quantum
computing and frequency standards. The ground state is 2S1/2, which, due to the 1=1/2 nuclear

spin, splits into two hyperfine levels, F=0 and F=1. This splitting forms the basis of the
"hyperfine qubit".

Key Transitions in Singly lonized *71Yb*:

e 2Si1/2 — 2Pa1/2: This transition at 369.5 nm is the primary transition for laser cooling and state
detection.[7]

e 2S1/2 (F=0) < 2Si1/2 (F=1): The ground-state hyperfine splitting corresponds to a "clock"
transition in the microwave domain.[8]

e 2S1/2 — 2Ds/2: A very narrow quadrupole transition at 435.5 nm, used as an optical clock
transition.[9]

e 2Ds3/2 — 3[3/2]1/2: A repumper transition at 935 nm is necessary to return population from the
metastable 2Ds/2 state back to the cooling cycle.[7]
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e 2Si1/2 — 2F7/2: A highly forbidden electric octupole (E3) transition, which is another candidate
for an ultra-precise optical clock.[10]
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Energy Level Diagram: Singly lonized *7*Yb+
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Caption: Key energy levels and transitions for singly ionized Ytterbium-171 (*’tYb*).
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Experimental Protocols: Laser Spectroscopy of
Trapped *’*Yb* lons

Characterizing the energy levels of 1’1Yb* requires sophisticated experimental techniques
involving ion trapping and laser spectroscopy.

Methodology: Ramsey Spectroscopy of the Hyperfine Qubit

e lon Trapping and Cooling:

o

Source: Neutral 17tYb atoms are produced from a heated oven.

o lonization: The atomic beam is crossed by two lasers. A 399 nm laser excites the atoms
from the 1So to the 'P1 state, and a second laser at 369 nm provides the energy to ionize
the excited atoms.[11][12] This two-step process is isotope-selective.

o Trapping: The newly created 171Yb* ions are confined in a radiofrequency (RF) Paul trap
or a Penning trap.

o Laser Cooling: The trapped ions are cooled to millikelvin temperatures using the strong
2S1/2 — 2P1/2 transition at 369.5 nm. A repumper laser at 935 nm is used to prevent the ion
from getting stuck in the metastable 2Ds/2 state.[7]

o State Preparation:

o Before the measurement, the ion is prepared in a specific hyperfine ground state (e.qg.,
F=0) through optical pumping. This is achieved by applying laser light that selectively
excites the F=1 state, causing it to decay until the entire population accumulates in the
F=0 state, which is a "dark" state for the pumping laser.

e Ramsey Spectroscopy:

o First Pulse (11/2): A microwave pulse at a frequency near the 12.6 GHz hyperfine splitting
is applied to the ion. This pulse has a duration calibrated to put the ion into an equal
superposition of the F=0 and F=1 states.
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o Free Evolution: The ion is left to evolve freely for a specific time, T. During this period, the
guantum phase of the superposition state evolves at a rate determined by the difference
between the applied microwave frequency and the actual atomic transition frequency.

o Second Pulse (11/2): A second microwave pulse, identical to the first, is applied.

o State Detection: The final state of the ion (the population in F=0 vs. F=1) is measured.
This is typically done by shining the 369.5 nm cooling laser on the ion. If the ion is in the
F=1 state, it will scatter many photons (fluoresce). If it is in the F=0 state, it will not scatter
photons and will appear dark. The presence or absence of fluorescence is detected with a
sensitive camera or a photomultiplier tube.

o Data Analysis:

o The probability of finding the ion in the F=1 state is measured as a function of the detuning
of the microwave frequency from the expected resonance. This creates an interference
pattern known as "Ramsey fringes."

o The center of the fringe pattern precisely determines the ground-state hyperfine splitting
frequency.[11]

Experimental Workflow: Trapped lon Spectroscopy
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Caption: General workflow for laser spectroscopy of trapped 17tYb* ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1261637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

